N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is a synthetic organic compound featuring a pyrazole-thiophene-ethyl backbone modified with a 2-methoxyacetamide group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-6-11(2)17(16-10)13(12-4-5-20-9-12)7-15-14(18)8-19-3/h4-6,9,13H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPNCBZYQZKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)COC)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole moiety.
Attachment of the acetamide group: This can be done through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The methoxyacetamide moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
| Reaction Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | 2-Methoxyacetic acid + Amine byproduct | 78 | |
| Basic hydrolysis | NaOH (2M), EtOH, 70°C | Sodium 2-methoxyacetate + Free amine | 85 |
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Mechanism : Nucleophilic attack by hydroxide or hydronium ions cleaves the amide bond.
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Applications : Hydrolysis products are used in synthesizing carboxylic acid derivatives or probing metabolic pathways .
Oxidation of the Thiophene Ring
The thiophene moiety is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| HO (30%) | Acetic acid, 50°C, 3h | Thiophene sulfoxide | 90% | |
| KMnO | HSO, 0°C | Thiophene sulfone | 65% |
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Key Insight : Sulfoxidation is reversible under reducing conditions, while sulfone formation is irreversible .
Functionalization of the Pyrazole Ring
The 3,5-dimethylpyrazole group participates in electrophilic substitution and coordination reactions.
Nitration
| Nitration Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO/HSO | 0°C, 2h | 4-Nitro-3,5-dimethylpyrazole derivative | 60 |
Coordination with Metal Ions
Pyrazole’s nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications.
textExample Reaction: Compound + CuCl₂ → [Cu(Compound)₂Cl₂] Stability Constant (log K): 4.2 ± 0.3 [1]
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under strong nucleophilic conditions, yielding a hydroxyl group.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| BBr | CHCl, -78°C | 2-Hydroxyacetamide derivative | 72 |
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Application : Demethylation enhances hydrogen-bonding capacity, improving receptor binding in pharmacological studies .
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed cross-coupling reactions, enabling π-system extension.
| Reaction Type | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | Biaryl-thiophene conjugate | 68 | |
| Sonogashira | Pd/C, CuI | Alkynyl-thiophene derivative | 55 |
Biological Reactivity and Interactions
Scientific Research Applications
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound and its derivatives against various cancer cell lines.
Case Study 1 : A derivative with a similar structure demonstrated significant anticancer activity, with an IC₅₀ value of 5.13 µM against the C6 glioma cell line. This potency was notably higher than that of standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .
Antimicrobial Properties
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide has shown broad-spectrum antimicrobial properties.
Antibacterial Activity : Compounds similar to this structure have been effective against various bacterial strains, indicating potential applications in treating bacterial infections.
Antifungal Activity : Research indicates that pyrazolone derivatives possess antifungal properties, making them candidates for further investigation in antifungal therapies .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Pyrazolone derivatives have been recognized for their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .
Summary of Findings
The compound this compound demonstrates promising biological activities that warrant further investigation. Its applications span across:
- Cancer Therapy : Significant cytotoxic effects against cancer cell lines.
- Antimicrobial Treatments : Effectiveness against bacterial and fungal strains.
- Anti-inflammatory Applications : Potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide would depend on its specific biological target. Generally, compounds with pyrazole and thiophene rings can interact with various enzymes or receptors, modulating their activity. The acetamide group can enhance binding affinity through hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Analogues Identified in Literature:
Structural and Functional Insights:
- Substituent Impact on Solubility : The target compound’s 2-methoxyacetamide group improves aqueous solubility compared to the benzylthio analogue (), which has higher hydrophobicity due to the benzylthio moiety .
- Bioactivity Modulation : Compound 84 () shares the 2-methoxyacetamide group but incorporates a fused bicyclic pyrazole system, enhancing steric bulk and likely altering receptor binding kinetics compared to the simpler pyrazole-thiophene scaffold of the target compound .
- Synthetic Complexity : Difluoromethyl and chloroindazole substituents in Compound 189 () introduce synthetic challenges absent in the target compound, such as handling fluorinated intermediates and multi-step purification .
Hypothetical Bioactivity Profiles (Based on Analogues)
While direct bioactivity data for the target compound is unavailable, analogues suggest:
- Antimicrobial Potential: Pyrazole-thiophene hybrids (e.g., ’s thiadiazole derivatives) exhibit moderate antimicrobial activity, likely due to heterocyclic π-system interactions with microbial enzymes .
- Kinase Inhibition : Compound 84’s fused pyrazole system () implies possible kinase inhibition, a trait shared with pyrazole-containing drugs like Celecoxib .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring , a thiophene moiety , and a methoxyacetamide group. Its molecular formula is , and it has a molecular weight of 284.36 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This is achieved through the reaction of a diketone with hydrazine.
- Introduction of the Thiophene Ring : This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Methoxyacetamide Group : Final coupling with an appropriate acyl chloride under basic conditions forms the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Biological Activities
Recent research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives, including this compound, exhibit anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
Research indicates that this compound may possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells. This effect contributes to its protective role against various diseases linked to oxidative damage .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that a related pyrazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and suppressing angiogenesis .
- Anti-inflammatory Research : In vitro studies demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
